Product packaging for Rolapitant (1S,2R,3S)-Isomer(Cat. No.:)

Rolapitant (1S,2R,3S)-Isomer

Cat. No.: B13445315
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-FNVCAUGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Neurokinin-1 Receptor Antagonists in Chemical Biology Research

Neurokinin-1 (NK1) receptor antagonists are a significant class of compounds in chemical biology and medicinal chemistry. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). wikipedia.orgnih.gov The interaction between SP and the NK1 receptor is pivotal in mediating a variety of physiological and pathological processes, including pain perception, inflammation, and the emetic (vomiting) reflex. wikipedia.orgnih.gov Consequently, antagonists that can block this interaction have been the subject of intensive research.

The discovery and development of non-peptide NK1 receptor antagonists marked a significant advancement in the field. nih.gov These small molecules, such as aprepitant (B1667566), netupitant (B1678218), and rolapitant (B1662417), have been developed as potent and selective therapeutic agents. researchgate.net A primary clinical application for these antagonists is the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly the delayed phase which was historically difficult to manage. newdrugapprovals.org In chemical biology research, NK1 receptor antagonists serve as crucial tools to probe the complex signaling pathways of the tachykinin system. Their high affinity and selectivity allow for precise investigation of the roles of the SP/NK1 receptor system in the central and peripheral nervous systems. us.esnewdrugapprovals.org

The binding of these antagonists to the NK1 receptor is a competitive process, where they occupy the receptor's binding site, preventing its activation by Substance P. us.esuff.br Research has shown that these antagonists exhibit high-affinity binding, often in the sub-nanomolar range, and demonstrate significant selectivity for the NK1 receptor over the other neurokinin receptor subtypes (NK2 and NK3). researchgate.netuff.br

Significance of Stereochemistry in Ligand-Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental concept in pharmacology and chemical biology, particularly in the context of ligand-receptor interactions. researchgate.net Receptors, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity, meaning they can differentiate between the stereoisomers of a ligand. sci-hub.st This enantiomeric recognition dictates that one enantiomer (the eutomer) may bind with significantly higher affinity and elicit a potent biological response, while the other enantiomer (the distomer) may be much less active or even inactive. researchgate.net

This principle is of paramount importance in drug design and development. The specific 3D conformation of a ligand must be complementary to the topology of the receptor's binding site to allow for optimal interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. For drugs with multiple chiral centers, the number of possible stereoisomers increases, and typically only one specific isomer possesses the desired pharmacological activity. nih.gov The development of a single-enantiomer drug, often through a process known as "chiral switching" from a racemic mixture, can lead to an improved therapeutic profile, including higher potency and fewer side effects. researchgate.net The synthesis of such stereochemically pure compounds often requires complex, stereoselective synthetic methods to produce the desired isomer exclusively. sci-hub.st

Absolute Configuration and Isomeric Specificity of Rolapitant (1S,2R,3S)-Isomer

Rolapitant is a potent and highly selective NK1 receptor antagonist. wikipedia.org The active pharmaceutical ingredient has a precisely defined three-dimensional structure. Its systematic IUPAC name is (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one. wikipedia.org This nomenclature specifies the absolute configuration at the three chiral centers of the molecule. Rolapitant exhibits a high binding affinity for the human NK1 receptor, with a reported inhibitory constant (Ki) of 0.66 nM, and it is over 1000-fold more selective for the NK1 receptor compared to the NK2 and NK3 subtypes. us.esuff.br

The molecule's stereochemistry is critical for its biological activity. Rolapitant contains three chiral centers, which means there are eight (2³) possible stereoisomers. Research has demonstrated that for complex NK1 receptor antagonists like Rolapitant and Aprepitant, only one of these eight possible diastereoisomers possesses the desired therapeutic activity. nih.gov This highlights the stringent stereochemical requirements of the NK1 receptor binding pocket. The synthesis of Rolapitant is a complex process that employs stereochemical control to ensure the production of the specific, active isomer. us.es

The compound referred to as "this compound" is one of the seven other possible, non-active stereoisomers of the drug Rolapitant. While the active drug is the (5S,8S,1'R)-isomer, the (1S,2R,3S)-isomer represents a different spatial arrangement of the substituents around the chiral centers. Due to the high stereospecificity of the NK1 receptor, it is expected that this isomer would have significantly lower or no binding affinity and antagonist activity compared to the active Rolapitant molecule.

Table 1: Physicochemical Properties of Rolapitant Isomers

Property Rolapitant (Active Isomer) This compound
IUPAC Name (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one (5R,8S)-8-(((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one
CAS Number 552292-08-7 1214741-28-2
Molecular Formula C₂₅H₂₆F₆N₂O₂ C₂₅H₂₆F₆N₂O₂
Molecular Weight 500.48 g/mol 500.48 g/mol
Biological Activity (NK1 Receptor Affinity) Ki = 0.66 nM Not reported, expected to be significantly lower

Data sourced from multiple references wikipedia.orgus.esuff.br

Table 2: Compound Names Mentioned

Compound Name
Rolapitant
This compound
Substance P
Aprepitant
Netupitant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26F6N2O2 B13445315 Rolapitant (1S,2R,3S)-Isomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5S,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1

InChI Key

FIVSJYGQAIEMOC-FNVCAUGXSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

Synthesis and Stereoselective Methodologies for Rolapitant 1s,2r,3s Isomer

Advanced Synthetic Strategies for Complex Chiral Structures

Enantioselective Catalysis in Spiro-Compound Synthesis

The spirocyclic core of Rolapitant (B1662417) is a defining structural feature that presents a considerable synthetic hurdle. The creation of the spirocenter, a quaternary carbon atom common to two rings, with the correct absolute stereochemistry is paramount for the compound's biological activity. Organocatalysis, particularly using chiral phosphoric acids (CPAs), has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. thieme-connect.comdicp.ac.cne3s-conferences.orgrsc.org These catalysts can effectively orchestrate the cyclization reactions to yield products with high enantiomeric excess.

In the context of synthesizing spirocyclic structures analogous to that in Rolapitant, chiral phosphoric acid-catalyzed reactions have been shown to proceed with high levels of stereocontrol. thieme-connect.comdicp.ac.cn For instance, the enantioselective synthesis of spiro[indoline-3,6'-indolo[1,2-c]quinazolin]-2-ones has been achieved through a condensation/N-alkylation cascade catalyzed by a chiral phosphoric acid, affording spiro aminals with quaternary stereogenic centers in up to 93% ee. dicp.ac.cn While not a direct synthesis of Rolapitant, this methodology highlights the potential of CPA catalysis in constructing similar spiro-fused systems. The mechanism often involves the formation of a chiral ion pair between the catalyst and a reactive intermediate, which then directs the stereochemical outcome of the cyclization. e3s-conferences.org The combination of organocatalysis with transition metal catalysis has also been explored for the synthesis of optically pure spiro heterocyclic molecules. nih.gov

Diastereoselective Routes to Vicinal Diamine Moieties

The vicinal diamine moiety within the Rolapitant structure is another critical element that requires precise stereochemical control. The relative and absolute stereochemistry of the two amino groups significantly influences the compound's interaction with the NK1 receptor. The presence of a vicinal diamine is a feature in several neurokinin 1 (NK1) antagonists, including Rolapitant. nih.gov

The synthesis of vicinal diamines with controlled diastereoselectivity can be achieved through various methods. One notable strategy involves the diastereoselective reduction of a cyclic imine intermediate. This approach often provides high diastereoselectivity due to the steric hindrance imposed by the existing stereocenters in the molecule, guiding the approach of the reducing agent. Furthermore, Rh-catalyzed three-component reactions of diazo compounds with diarylmethanimines and ketimines have been reported to provide efficient access to vicinal diamine derivatives with two tertiary stereocenters in high yields and with high to excellent diastereoselectivities. rsc.org While the direct application to Rolapitant's specific diamine is not explicitly detailed in the provided results, these general strategies are indicative of the methodologies available for constructing such motifs.

Separation and Purification of Rolapitant Stereoisomers

Given the challenges in achieving perfect stereocontrol during synthesis, the separation of the desired (1S,2R,3S)-isomer of Rolapitant from other stereoisomers is a crucial final step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and effective technique for this purpose. nih.govcsfarmacie.cz

Precursor Chemistry and Intermediate Derivatization in the Total Synthesis of Rolapitant (1S,2R,3S)-Isomer

The total synthesis of Rolapitant relies on the preparation of key chiral precursors and their subsequent derivatization and coupling. A common strategy utilizes L-pyroglutamic acid as a chiral starting material to establish one of the critical stereocenters. newdrugapprovals.orgsmolecule.comnewdrugapprovals.orgufrgs.br

The synthesis of a key aldehyde precursor, often referred to as pyroglutamate (B8496135) derivative 92 or a similar amidoaldehyde, starts from commercially available L-pyroglutamic acid (98). newdrugapprovals.orgnewdrugapprovals.org A multi-step sequence is employed, which can involve the condensation of L-pyroglutamic acid with an aldehyde to form a pyrrolo-oxazolidone intermediate (99). newdrugapprovals.orgnewdrugapprovals.orgufrgs.br This is followed by a stereoselective alkylation to introduce a formyl group, yielding a carbaldehyde intermediate (100) as a single diastereomer after crystallization. newdrugapprovals.orgnewdrugapprovals.org This chiral aldehyde then undergoes further reactions, including a base-mediated decomposition to generate a chiral allyl aldehyde (93), which is a key building block for the subsequent coupling step. smolecule.com

The other key component is a chiral allylic amine (94), which provides the second essential stereocenter. newdrugapprovals.orgsmolecule.com The synthesis of this amine often involves asymmetric methodologies to ensure high enantiomeric purity. smolecule.com The two chiral fragments, the aldehyde and the amine, are then coupled, typically through the formation of an imine followed by reduction, to form a divinyl amine intermediate. newdrugapprovals.org

A pivotal step in the synthesis is the ring-closing metathesis (RCM) of this divinyl amine intermediate using a ruthenium catalyst, such as the Hoveyda-Grubbs second-generation catalyst, to construct the central piperidine (B6355638) ring of the spirocyclic system. newdrugapprovals.org The final steps of the synthesis involve the reduction of the remaining double bond and purification to yield the desired this compound. newdrugapprovals.org

Below is a table summarizing some of the key intermediates and their roles in the synthesis of Rolapitant:

IntermediatePrecursor(s)Key Transformation(s)Role in Synthesis
Pyrrolo-oxazolidone (99) L-pyroglutamic acid (98), TrimethylacetaldehydeCondensationEstablishes a chiral scaffold derived from a natural amino acid. newdrugapprovals.orgnewdrugapprovals.orgufrgs.br
Carbaldehyde (100) Pyrrolo-oxazolidone (99), Methyl formateStereoselective alkylationIntroduces the aldehyde functionality with high diastereoselectivity. newdrugapprovals.orgnewdrugapprovals.org
Chiral Allyl Aldehyde (93) Pyroglutamic aminal (92)Base-mediated decompositionProvides a key chiral building block for coupling. smolecule.com
Chiral Allylic Amine (94) VariesAsymmetric synthesisIntroduces the second critical stereocenter. newdrugapprovals.orgsmolecule.com
Divinyl Amine Chiral Allyl Aldehyde (93), Chiral Allylic Amine (94)Imine formation and reductionCouples the two chiral fragments. newdrugapprovals.org
Spirocyclic Alkene Divinyl AmineRing-closing metathesisForms the core piperidine ring. newdrugapprovals.org

Molecular Pharmacology and Receptor Interaction Studies of Rolapitant 1s,2r,3s Isomer

Neurokinin-1 Receptor Antagonism Mechanisms

Rolapitant (B1662417) functions as a selective antagonist for the NK-1 receptor, a G-protein coupled receptor involved in the emetic response. newdrugapprovals.orgdrugcentral.org Its mechanism of action involves blocking the binding of substance P, the endogenous ligand for the NK-1 receptor, thereby inhibiting downstream signaling pathways that lead to nausea and vomiting. drugcentral.orgdrugbank.com

High Affinity Binding Characteristics at NK-1 Receptors

In vitro studies have demonstrated that Rolapitant exhibits a high affinity for the human NK-1 receptor, with a reported Ki (inhibition constant) of 0.66 nM. medchemexpress.cnnih.gov This high affinity underscores the compound's potency as an NK-1 receptor antagonist. Furthermore, Rolapitant displays preferential affinity for NK-1 receptors in humans, guinea pigs, gerbils, and monkeys over those in rats, mice, and rabbits. selleckchem.comnih.gov

Table 1: Binding Affinity (Ki) of Rolapitant for NK-1 Receptors in Various Species

Species Ki (nM)
Human 0.66 medchemexpress.cn
Gerbil 0.13 medchemexpress.cn
Guinea Pig 0.72 medchemexpress.cn
Monkey 2.5 medchemexpress.cn
Rabbit 31.7 medchemexpress.cn
Mouse 60.4 medchemexpress.cn

Competitive Inhibition of NK-1 Receptor Agonist Activity (e.g., GR-73632-induced calcium efflux)

Rolapitant acts as a functionally competitive antagonist of the NK-1 receptor. nih.gov This has been demonstrated in studies where Rolapitant inhibited the calcium efflux induced by the NK-1 receptor agonist GR-73632 in a concentration-dependent manner in Chinese Hamster Ovary (CHO) cells expressing the human NK-1 receptor. medchemexpress.cnmedchemexpress.com The calculated Kb (equilibrium dissociation constant) for this competitive antagonism is 0.17 nM. newdrugapprovals.orgnewdrugapprovals.org This competitive binding prevents the conformational changes in the receptor that are necessary for signal transduction.

Selectivity Profile Against Other Neurokinin Receptor Subtypes (NK-2, NK-3)

A key characteristic of Rolapitant is its high selectivity for the NK-1 receptor over other neurokinin receptor subtypes, namely NK-2 and NK-3. nih.govwikipedia.org Studies have shown that Rolapitant has a more than 1000-fold greater selectivity for the human NK-1 receptor compared to the NK-2 and NK-3 subtypes. medchemexpress.cnnih.govnewdrugapprovals.org This high selectivity minimizes off-target effects and contributes to its favorable profile. The compound also shows no significant affinity for a wide range of other receptors, transporters, enzymes, and ion channels. nih.gov

Ligand-Receptor Binding Dynamics and Kinetics

The interaction between Rolapitant and the NK-1 receptor is characterized by its rapid onset and long duration of action. drugcentral.org

Receptor Occupancy Studies in Non-Human Primate and Rodent Brain Models

Receptor occupancy studies are crucial for understanding the in vivo effects of a drug. In gerbils, Rolapitant has been shown to reverse foot tapping induced by an NK-1 agonist, with effects lasting up to 24 hours after administration. nih.gov While specific data on Rolapitant receptor occupancy in non-human primate brains from the provided search results is limited, studies on other NK-1 receptor antagonists like aprepitant (B1667566) have utilized positron emission tomography (PET) imaging in humans to determine central NK-1 receptor occupancy. nih.gov Such studies are vital for guiding dose selection in clinical trials. nih.gov In ferrets, Rolapitant has demonstrated efficacy in models of both acute and delayed emesis. nih.gov

Kinetic Parameters of NK-1 Receptor Interaction

The pharmacokinetic profile of Rolapitant is notable for its long elimination half-life, which is approximately 169-183 hours. wikipedia.orgdovepress.com This extended half-life allows for a single dose to provide sustained blockade of NK-1 receptors. dovepress.com Pharmacodynamic data indicates that a 180 mg dose of Rolapitant can achieve ≥90% NK-1 receptor occupancy in the brain for up to 5 days. amegroups.org While specific kinetic parameters like association and dissociation rates from the NK-1 receptor are not detailed in the provided search results, the long duration of action suggests a slow dissociation from the receptor.

Table 2: List of Compounds Mentioned

Compound Name
Rolapitant
GR-73632
Aprepitant

Structure-Activity Relationship (SAR) Investigations of Rolapitant Stereoisomers

The therapeutic activity of Rolapitant is highly dependent on its stereochemistry. The molecule possesses three chiral centers, giving rise to eight possible stereoisomers. However, extensive research has demonstrated that only one of these isomers, the (1S,2R,3S)-isomer, exhibits the desired high-affinity binding to the NK1 receptor and potent antagonist activity. newdrugapprovals.orgnewdrugapprovals.org

The specific spatial arrangement of the substituents in the (1S,2R,3S)-isomer of Rolapitant is critical for its interaction with the NK1 receptor. This isomer, also referred to by its chemical name (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, demonstrates a high affinity for the human NK1 receptor, with a reported inhibitory constant (Ki) of approximately 0.66 nM. newdrugapprovals.orgmedchemexpress.com Furthermore, it exhibits high selectivity, with over 1000-fold greater affinity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes. newdrugapprovals.org

While the precise binding affinities for the other seven diastereomers are not extensively detailed in publicly available literature, the pronounced activity of the single (1S,2R,3S)-isomer underscores the stringent stereochemical requirements for potent NK1 receptor antagonism. This high degree of stereoselectivity suggests that the binding pocket of the NK1 receptor has a very specific topology that can only be effectively occupied by the (1S,2R,3S) configuration of Rolapitant.

Table 1: Receptor Binding Affinity of Rolapitant (1S,2R,3S)-Isomer

ReceptorBinding Affinity (Ki)Selectivity
Human NK10.66 nM newdrugapprovals.orgmedchemexpress.com>1000-fold vs. NK2/NK3 newdrugapprovals.org
Human NK2>1000-fold lower than NK1 newdrugapprovals.org-
Human NK3>1000-fold lower than NK1 newdrugapprovals.org-

The pharmacological profile of Rolapitant is dominated by the activity of its (1S,2R,3S)-isomer. This isomer acts as a competitive antagonist at the NK1 receptor, effectively blocking the binding of Substance P, a key neurotransmitter involved in the emetic reflex. fda.gov The functional antagonism of the (1S,2R,3S)-isomer has been demonstrated in vitro through the inhibition of calcium efflux induced by an NK1 receptor agonist. newdrugapprovals.org

Detailed comparative pharmacological data for the other diastereomers of Rolapitant are scarce. However, the fact that only the (1S,2R,3S)-isomer was selected for clinical development strongly implies that the other isomers possess significantly lower or negligible pharmacological activity as NK1 receptor antagonists. The specific stereochemistry is therefore not only crucial for binding affinity but also for the subsequent functional antagonism at the receptor.

Both Rolapitant and its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant), exhibit high affinity and selectivity for the NK1 receptor. wikipedia.org To block other related receptors, significantly higher concentrations, more than 1000 times the therapeutic levels, are required. wikipedia.org

Preclinical Pharmacokinetics and Metabolic Pathway Research of Rolapitant 1s,2r,3s Isomer

Absorption and Distribution Studies in Animal Models

Rolapitant (B1662417) demonstrates excellent oral absorption characteristics in preclinical evaluations. Studies indicate that the compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. nih.govbioivt.commayoclinic.org Pharmacokinetic investigations have established a high degree of bioavailability. nih.gov

In a study involving healthy human volunteers, the absolute oral bioavailability of rolapitant was determined to be approximately 100%. nih.gov This was established by comparing the dose-normalized exposure after a standard oral dose versus an intravenous microdose. nih.gov The time to reach maximum plasma concentration (Tmax) is typically observed at around four hours post-administration under fasting conditions. nih.govbioivt.commayoclinic.org Notably, the absorption of rolapitant does not appear to be significantly affected by the presence of food, including high-fat meals. mayoclinic.org The systemic exposure, as measured by the maximum concentration (Cmax) and the area under the curve (AUC), increases in a manner proportional to the dose. nih.gov

Key Oral Pharmacokinetic Parameters of Rolapitant
ParameterFindingSource
Absolute Bioavailability~100% nih.gov
Time to Peak Plasma Concentration (Tmax)~4 hours nih.govbioivt.commayoclinic.org
Food EffectAbsorption not significantly influenced by food mayoclinic.org
Plasma Protein Binding99.8% nih.govnih.gov
Terminal Half-life (t1/2)~169-183 hours (~7 days) nih.govnih.gov

A key characteristic of rolapitant is its significant ability to penetrate the central nervous system (CNS). mayoclinic.orgresearchgate.net Human positron emission tomography (PET) studies have definitively shown that rolapitant crosses the blood-brain barrier and engages with its target, the neurokinin-1 (NK1) receptors, within the brain. nih.govnih.gov

This CNS penetration results in a dose-dependent receptor occupancy. nih.gov Following a single 180 mg oral dose in healthy subjects, the mean NK1 receptor occupancy in the striatum was measured to be 73% at 120 hours post-administration. nih.gov Further analysis from PET imaging studies predicted that rolapitant plasma concentrations exceeding 348 ng/mL would lead to over 90% NK1 receptor occupancy in the cortex for up to 120 hours. nih.gov This extensive and sustained receptor engagement in the CNS is a critical aspect of its pharmacological profile. mayoclinic.org

Consistent with its lipophilic nature and high plasma protein binding (99.8%), rolapitant undergoes extensive tissue distribution. nih.govnih.gov This is evidenced by its large apparent volume of distribution (Vd/F), which has been calculated as 460 L in healthy subjects and 387 L in cancer patients. nih.govnih.gov A human mass balance study confirmed that the compound is widely distributed into body tissues. dntb.gov.ua

Preclinical studies in rats have provided more specific insights into the distribution within the CNS. Following administration, rolapitant concentrations were measured in various brain regions, confirming its penetration into key areas such as the amygdala, neocortex, and hypothalamus.

While specific concentration data for the small intestine and liver from preclinical models are not detailed in available literature, the primary route of elimination via the hepatic/biliary system suggests significant distribution to the liver. nih.gov The high fecal recovery of the parent drug further supports its presence in the gastrointestinal tract. nih.govnih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of rolapitant is primarily mediated by the cytochrome P450 enzyme system. researchgate.net Specifically, CYP3A4 has been identified as the principal enzyme responsible for its metabolism. nih.govnih.govnih.gov Unlike some other NK1 receptor antagonists, rolapitant is distinguished by the fact that it is neither a clinically relevant inhibitor nor an inducer of CYP3A4. researchgate.net

While CYP3A4 is the main pathway for metabolism, rolapitant also interacts with other CYP isoforms. It has been characterized as a moderate inhibitor of CYP2D6. bioivt.comnih.gov This inhibition can lead to increased plasma concentrations of drugs that are substrates of CYP2D6. bioivt.com In vitro studies suggest that rolapitant is not an inhibitor of CYP1A2 or CYP2E1. nih.gov The interaction with CYP2D6 is a notable feature of its drug-drug interaction profile. nih.gov

The metabolism of rolapitant by CYP3A4 leads to the formation of several metabolites, with one major active metabolite being identified and characterized. nih.govbioivt.com This primary active metabolite is known as M19, or C4-pyrrolidine-hydroxylated rolapitant. nih.govnih.govresearchgate.net M19 is the major circulating metabolite found in plasma. nih.gov

A unique characteristic of M19 is its delayed formation. The median time to maximum concentration (Tmax) for M19 is approximately 120 hours, with a range of 24 to 168 hours. nih.gov The systemic exposure to M19 is significant, representing about 50% of the parent rolapitant exposure in plasma. dntb.gov.ua Both rolapitant and its active metabolite M19 exhibit long half-lives; the mean half-life of M19 is approximately 158 hours, comparable to the parent compound's half-life of about 169 to 183 hours. nih.gov While other, inactive metabolites are also formed during biotransformation, M19 is the most significant in terms of activity and plasma concentration. nih.govbioivt.com

Pharmacokinetic Profile of Rolapitant vs. Active Metabolite M19
ParameterRolapitant (Parent Drug)M19 (Active Metabolite)Source
Mean Half-life (t1/2)~169-183 hours~158 hours nih.gov
Median Time to Peak (Tmax)~4 hours~120 hours mayoclinic.orgnih.gov
Relative Plasma Exposure-~50% of parent drug exposure dntb.gov.ua

Mechanisms of Drug-Drug Interactions in Preclinical Systems

The potential for drug-drug interactions (DDIs) is a critical component of preclinical drug evaluation. For the (1S,2R,3S)-isomer of rolapitant, in vitro studies have been essential in characterizing its capacity to alter the activity of key drug-metabolizing enzymes and transporters. These investigations are fundamental to predicting how rolapitant may influence the pharmacokinetics of concurrently administered medications.

In vitro assessments using human liver microsomes have established that rolapitant is a moderate inhibitor of Cytochrome P450 2D6 (CYP2D6). drugbank.comdovepress.comnih.govdrugbank.comnih.gov The mechanism of this inhibition is reversible and has been characterized as mixed or competitive. dovepress.compharmaceutical-journal.comdrugs.com

Detailed enzymatic assays have quantified this inhibitory effect. One study determined the inhibition constant (Ki) values to be 20 µM and 34 µM when using bufuralol (B1668043) and dextromethorphan (B48470) as reporter substrates, respectively. dovepress.compharmaceutical-journal.com Other research has reported a spectral binding constant (Ks) of 1.2 µM and a half-maximal inhibitory concentration (IC50) of 24 µM for CYP2D6 activity. dovepress.compharmaceutical-journal.com This long-lasting inhibition is a key consideration, as the effect can persist for at least seven days after a single dose. dovepress.com

Conversely, preclinical studies have demonstrated that rolapitant does not exert significant inhibitory effects on other major CYP isoforms at clinically relevant concentrations. drugbank.com These include CYP1A2, CYP2E1, and the crucial drug-metabolizing enzyme CYP3A4. drugbank.comnih.govnih.gov This selectivity indicates that the primary concern for DDIs related to reversible CYP inhibition centers on the CYP2D6 pathway. drugbank.com

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Rolapitant

CYP IsoformInhibition ParameterValue (µM)Type of Inhibition
CYP2D6Ki (bufuralol substrate)20Mixed / Reversible
Ki (dextromethorphan substrate)34
IC5024
CYP1A2-No significant inhibition-
CYP2E1-No significant inhibition-
CYP3A4-No significant inhibition or induction-

Rolapitant's interaction with critical efflux transporters, which are integral to drug absorption, distribution, and elimination, has been evaluated in preclinical models. These studies have identified rolapitant as an inhibitor of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). dovepress.compharmaceutical-journal.comresearchgate.net

In vitro experiments have quantified the inhibitory potency of rolapitant against these transporters. The IC50 value for the inhibition of P-gp was determined to be 7.4 µM. For BCRP, rolapitant demonstrated a slightly more potent inhibitory effect, with an IC50 value of 4.6 µM. These findings suggest that rolapitant has the potential to increase the systemic exposure of co-administered drugs that are substrates of P-gp or BCRP. nih.gov In contrast, the major active metabolite of rolapitant, M19, did not show inhibitory activity against these transporters.

Table 2: In Vitro Inhibition of Efflux Transporters by Rolapitant

TransporterIC50 Value (µM)
P-glycoprotein (P-gp)7.4
Breast Cancer Resistance Protein (BCRP)4.6

Advanced Analytical Research Methodologies for Rolapitant 1s,2r,3s Isomer

Chromatographic Techniques for Stereoisomer Separation and Purity Analysis

Chromatographic methods are fundamental in pharmaceutical analysis for separating complex mixtures and ensuring the purity of the active pharmaceutical ingredient (API). For chiral molecules like Rolapitant (B1662417), specialized techniques are necessary to resolve the different stereoisomers.

The separation of enantiomers and diastereomers presents a significant challenge because these molecules often have identical physical and chemical properties. pensoft.net Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for achieving this separation. nih.govyoutube.com The development of a robust chiral HPLC method for Rolapitant (1S,2R,3S)-Isomer involves a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution.

The core principle of chiral chromatography lies in the differential interaction between the stereoisomers and the chiral environment of the CSP. youtube.com CSPs are typically based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or cyclodextrins, which are bonded to a silica (B1680970) support. sigmaaldrich.comsigmaaldrich.com

Method development for separating the this compound from its other stereoisomers would proceed as follows:

Column Screening: A variety of CSPs, such as Chiralpak® or CYCLOBOND™ columns, would be tested. These columns offer different chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com

Mobile Phase Optimization: Different mobile phase modes are evaluated, including normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.com The composition of the mobile phase, including the choice of organic modifiers (e.g., isopropanol, ethanol) and additives (e.g., trifluoroacetic acid), is systematically varied to improve selectivity and resolution between the stereoisomer peaks. researchgate.net

Parameter Optimization: Other chromatographic parameters such as flow rate, column temperature, and detection wavelength are optimized to ensure sharp, symmetrical peaks and a short analysis time.

The successful development of a chiral HPLC method is crucial for the quality control of Rolapitant, allowing for the accurate determination of the enantiomeric and diastereomeric purity of the (1S,2R,3S)-Isomer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for both the quantification and structural confirmation of analytes in complex matrices like plasma. wiley.comnih.gov Validated LC-MS/MS methods are the standard for pharmacokinetic studies, enabling the precise measurement of a drug and its metabolites over time. fda.govnih.gov

For this compound, an LC-MS/MS assay involves:

Chromatographic Separation: An initial separation is performed using a reversed-phase HPLC column (e.g., C18) to isolate Rolapitant from endogenous components in the biological sample. nih.gov

Ionization: The eluent from the HPLC is directed into the mass spectrometer, where Rolapitant molecules are ionized, typically using electrospray ionization (ESI).

Mass Analysis: The ionized molecules are then analyzed in the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to Rolapitant is selected and fragmented. These fragments (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification. researchgate.net

This technique has been employed to measure Rolapitant and its major active metabolite, M19 (SCH 720881), in plasma samples, demonstrating its utility in clinical pharmacology studies. fda.gov The high selectivity of LC-MS/MS ensures that measurements are not confounded by other compounds, providing accurate data for pharmacokinetic modeling. nih.gov

LC-MS/MS Method Parameters for Drug Quantification
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation Mode Reversed-Phase (e.g., C18 column)
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Application Quantitative analysis of parent drug and metabolites in biological matrices (e.g., plasma)

Spectroscopic and Diffraction Methods for Stereochemical Elucidation

While chromatography can separate stereoisomers, spectroscopic and diffraction methods are required to determine their exact three-dimensional structure and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed chemical structure and three-dimensional conformation of molecules in solution. magritek.com For a specific stereoisomer like this compound, various NMR experiments can confirm the connectivity of atoms and their spatial relationships.

Key NMR techniques for stereochemical analysis include:

Proton (¹H) NMR: Provides information on the chemical environment of hydrogen atoms. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which can help determine the relative stereochemistry. mdpi.com

Carbon-¹³ (¹³C) NMR: Determines the chemical environment of each carbon atom in the molecule. jeol.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly powerful for determining the 3D conformation and relative stereochemistry of the molecule. mdpi.com

By analyzing the complete set of NMR data, the precise conformation of the this compound can be established, confirming the spatial arrangement of the substituents on the chiral centers. magritek.comnih.gov

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.com This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a single crystal. researchgate.net

The process involves irradiating a high-quality crystal of the enantiomerically pure compound with X-rays. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, the precise position of every atom in the molecule can be determined. nih.gov

To establish the absolute configuration (e.g., R or S), a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.netnih.gov When the crystal contains atoms that scatter X-rays anomalously, the diffraction pattern is no longer perfectly centrosymmetric. By carefully analyzing the intensity differences between specific pairs of reflections (known as Bijvoet pairs), the true, absolute stereochemistry of the molecule can be determined without ambiguity. nih.govmit.edu For the this compound, X-ray crystallography would provide the ultimate proof of its assigned stereochemical structure.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.comcreative-bioarray.com These assays are crucial for characterizing the pharmacological properties of the this compound at the human NK-1 receptor.

The most common type of binding assay used for this purpose is a competitive binding assay. creative-bioarray.comoncodesign-services.com In this setup:

A preparation of cells or membranes containing the NK-1 receptor is used.

A fixed concentration of a radiolabeled ligand (a "hot" ligand that is known to bind to the NK-1 receptor, such as radiolabeled Substance P) is added.

Increasing concentrations of the unlabeled test compound (the "cold" ligand, in this case, this compound) are added.

The unlabeled Rolapitant competes with the radiolabeled ligand for binding to the NK-1 receptors.

By measuring the decrease in radioactivity bound to the receptors as the concentration of Rolapitant increases, an inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the drug for the receptor, with a lower Ki indicating a higher binding affinity.

Rolapitant is a high-affinity, highly selective antagonist of the human NK-1 receptor. amegroups.org It shows significantly lower affinity for the NK-2 and NK-3 receptor subtypes. amegroups.org Studies have demonstrated that Rolapitant has a high affinity for the NK-1 receptor, with a reported Ki value of 0.66 nM. amegroups.orgtandfonline.comresearchgate.net This high affinity contributes to its potent and long-lasting pharmacological effect.

Binding Affinity of NK-1 Receptor Antagonists
Compound Inhibitory Constant (Ki) for Human NK-1 Receptor
Rolapitant0.66 nM tandfonline.comresearchgate.net
Aprepitant (B1667566)0.12 nM tandfonline.comresearchgate.net
Netupitant (B1678218)1.0 nM tandfonline.comresearchgate.net

Furthermore, Positron Emission Tomography (PET) studies, a type of in-vivo binding assay, have been used to determine the receptor occupancy of Rolapitant in the human brain. These studies confirmed that Rolapitant achieves high (≥90%) occupancy of NK-1 receptors for an extended period (up to 5 days), which is consistent with its long half-life and clinical efficacy. asco.org

Computational Chemistry and Molecular Modeling Studies of Rolapitant 1s,2r,3s Isomer

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Rolapitant (B1662417), docking simulations are crucial for elucidating its interaction with the neurokinin-1 (NK-1) receptor.

Rolapitant, a selective NK-1 receptor antagonist, binds within a largely hydrophobic cleft in the receptor. nih.gov This binding pocket is located deep within the transmembrane helical bundle. nih.gov Structural studies of the NK-1 receptor in complex with other non-peptide antagonists like aprepitant (B1667566) and netupitant (B1678218) reveal key interaction sites that are also relevant for Rolapitant's binding. nih.govresearchgate.net

The binding site is characterized as an elongated pocket situated between transmembrane helices. nih.gov The interaction of antagonists within this site is stabilized by a network of hydrophobic and hydrogen bonding interactions. While a specific crystal structure of Rolapitant bound to the NK-1 receptor is not publicly detailed, its binding pose can be inferred from its high affinity and the known interactions of analogous compounds. Key residues within the NK-1 receptor's orthosteric binding pocket that are thought to be involved in the binding of non-peptide antagonists include Ser169, Glu193, His197, Phe264, His265, and Tyr272. wikipedia.orgmdpi.com The 3,5-bis(trifluoromethyl)phenyl group, a common feature in many NK-1 antagonists including aprepitant, favorably interacts with His265. wikipedia.org

Table 1: Predicted Key Interactions for Rolapitant within the NK-1 Receptor Binding Site

Receptor Residue Transmembrane Helix Predicted Interaction Type
Gln165 ECL2 Hydrogen Bond
His197 TM4 Pi-Pi Stacking / Hydrophobic
Phe264 TM6 Hydrophobic
His265 TM6 Hydrophobic
Tyr272 TM6 Hydrophobic / Hydrogen Bond

The stereochemistry of NK-1 receptor antagonists is critical for their activity. wikipedia.org Rolapitant is a specific stereoisomer, (1S,2R,3S), and its high affinity for the NK-1 receptor underscores the importance of this precise three-dimensional arrangement for optimal binding. In vitro studies have demonstrated that Rolapitant possesses a high affinity for the human NK-1 receptor, with a calculated equilibrium dissociation constant (Kb) of 0.17 nM and an affinity (Ki) of 0.66 nM. apexbt.comamegroups.orgresearchgate.net This potent affinity is a direct result of the specific stereochemical configuration of the (1S,2R,3S)-isomer, which allows it to fit snugly into the chiral binding pocket of the receptor, maximizing favorable interactions and minimizing steric clashes. While computational studies directly comparing the binding affinities of all possible Rolapitant stereoisomers are not widely published, the marked potency of the (1S,2R,3S)-isomer strongly suggests that other stereoisomers would exhibit significantly lower binding affinities.

Table 2: Binding Affinity of Rolapitant and Other NK-1 Receptor Antagonists

Compound Receptor Binding Affinity (Ki or IC50)
Rolapitant Human NK-1 0.66 nM apexbt.comamegroups.org
Aprepitant Human NK-1 0.1 nM mdpi.com
Netupitant Human NK-1 1.0 nM researchgate.net
Casopitant Ferret NK-1 0.16 nM researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the study of the conformational flexibility of ligands and the dynamic behavior of ligand-receptor complexes. nih.govfrontiersin.org

The Rolapitant molecule possesses several rotatable bonds that allow it to adopt various conformations in solution. MD simulations can be employed to explore this conformational landscape, identifying low-energy, stable conformations that may be relevant for receptor binding. Such simulations would model the molecule in a solvent environment (typically water) and calculate the forces between atoms to simulate their motion over time. The resulting trajectory would reveal the flexibility of different parts of the molecule, such as the piperidine (B6355638) ring and its substituents. Understanding the preferred conformations of Rolapitant in its unbound state is a prerequisite for comprehending the energetic requirements and mechanisms of its binding to the NK-1 receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. arxiv.orgaps.org These methods solve the Schrödinger equation for a given molecule to yield information about its electron distribution and energy levels. aps.org

For the Rolapitant (1S,2R,3S)-isomer, quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be used to generate detailed electronic property maps. These calculations can determine:

Electron Density Distribution: Identifies regions of the molecule that are electron-rich or electron-poor, which is critical for understanding non-covalent interactions like hydrogen bonds and van der Waals forces.

Electrostatic Potential (ESP) Map: Visualizes the electrostatic potential on the molecule's surface, highlighting areas that are likely to engage in electrostatic interactions with the receptor. Positively charged regions of the ligand would be attracted to negatively charged residues in the receptor's active site, and vice versa.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy and shape of these orbitals can provide insights into the molecule's ability to participate in charge-transfer interactions with the NK-1 receptor.

By analyzing these electronic properties, researchers can gain a more profound understanding of the specific features of the Rolapitant molecule that contribute to its high-affinity binding and potent antagonistic activity at the NK-1 receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the rational design of novel therapeutic agents. While specific QSAR studies focusing exclusively on the (1S,2R,3S)-isomer of Rolapitant are not extensively detailed in publicly available literature, the principles of QSAR have been instrumental in the broader development of neurokinin-1 (NK-1) receptor antagonists. These studies provide a framework for understanding the structural attributes crucial for the biological activity of this class of compounds, including Rolapitant.

The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This relationship is then used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. For NK-1 receptor antagonists, QSAR models have been developed to elucidate the key molecular features that govern their binding affinity and antagonist potency.

A notable approach in the study of NK-1 receptor antagonists involves three-dimensional QSAR (3D-QSAR). Unlike classical QSAR which often relies on 2D descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional arrangement of atoms and the associated steric and electrostatic fields. These models are particularly useful for understanding the interactions between a ligand and its receptor on a molecular level.

For instance, a 3D-QSAR study on the N-terminus fragments of tachykinin NK-1 receptor antagonists revealed that electronic and size-related properties are the most significant factors in explaining the affinity of these compounds for the receptor. nih.gov Although this study did not directly involve Rolapitant, its findings are highly relevant to the rational design of any NK-1 antagonist. The models generated in such studies are typically validated through statistical methods to ensure their robustness and predictive power. nih.gov

The statistical robustness of a QSAR model is a critical aspect of its utility. A well-validated model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Table 1: Statistical Parameters of a 3D-QSAR Model for NK-1 Receptor Antagonists

ParameterValueDescription
n28Number of compounds in the training set
0.846Squared correlation coefficient, indicating a good fit of the model to the data
r(cv)²0.737Cross-validated squared correlation coefficient, indicating the predictive ability of the model
s0.987Standard error of the estimate, representing the deviation of the predicted values from the experimental values
PRESS7.102Predictive residual sum of squares, another measure of the predictive power of the model

This table is based on data from a 3D-QSAR study on N-terminus fragments of tachykinin NK1 receptor antagonists and is presented here to illustrate the type of data generated in such studies. nih.gov

The insights gained from such QSAR models are invaluable for the rational design of new molecules. For a compound like the (1S,2R,3S)-isomer of Rolapitant, a QSAR model could be used to:

Identify Key Structural Features: Pinpoint the specific functional groups and structural motifs that are essential for high-affinity binding to the NK-1 receptor.

Predict Activity of Analogs: Estimate the biological activity of novel, structurally related compounds before their synthesis. This allows chemists to prioritize the synthesis of the most promising candidates.

Optimize Lead Compounds: Guide the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

In the context of Rolapitant's design, medicinal chemists would have implicitly or explicitly used structure-activity relationship (SAR) principles, which are the foundation of QSAR. The development of Rolapitant and other "pitant" drugs like Aprepitant involved extensive SAR studies to optimize their efficacy as NK-1 receptor antagonists. wikipedia.org These studies would have systematically explored how modifications to different parts of the molecule affect its biological activity.

Preclinical Research Applications and Future Directions for Rolapitant 1s,2r,3s Isomer

Investigation of NK-1 Receptor Modulation in Select Animal Models

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor, and its endogenous ligand, substance P, are key players in a variety of physiological processes. The highly selective NK-1 receptor antagonist, Rolapitant (B1662417), particularly its (1S,2R,3S)-isomer, serves as a critical tool in preclinical research to elucidate the diverse functions of the NK-1 receptor in both emetic and non-emetic pathways.

Neuropharmacological Research on NK-1 Receptor Function (e.g., emetic responses in ferrets, foot-tapping in gerbils)

Animal models are instrumental in characterizing the pharmacological profile of NK-1 receptor antagonists. The ferret, with its well-developed emetic reflex, is a gold-standard model for assessing antiemetic activity. Preclinical studies have demonstrated that Rolapitant effectively inhibits emesis induced by various stimuli in this model. This antiemetic effect is attributed to the blockade of NK-1 receptors in key brain regions involved in the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.

In another well-established animal model, the gerbil, administration of NK-1 receptor agonists induces a characteristic foot-tapping behavior, which is considered a centrally mediated response. Rolapitant has been shown to potently and dose-dependently inhibit this agonist-induced foot-tapping, providing further evidence of its ability to antagonize NK-1 receptor activity within the central nervous system.

Table 1: Preclinical Models for Assessing Rolapitant's NK-1 Receptor Antagonism

Animal ModelEndpoint MeasuredRelevance to NK-1 Receptor Function
FerretInhibition of emesis (retching and vomiting)Evaluation of antiemetic potential by blocking NK-1 receptors in the brain's vomiting centers.
GerbilInhibition of NK-1 agonist-induced foot-tappingAssessment of central NK-1 receptor blockade and antagonist potency.

Exploration of NK-1 Receptor Involvement in Non-Emetic Processes in Animal Systems

Beyond its role in emesis, the NK-1 receptor is implicated in a range of other physiological and pathophysiological processes. Preclinical investigations using animal models are beginning to unravel these complex functions. The availability of potent and selective antagonists like the Rolapitant (1S,2R,3S)-isomer is crucial for this exploratory research.

Studies suggest the involvement of the NK-1 receptor in pain transmission, inflammation, and affective disorders such as anxiety and depression. Animal models of these conditions are being employed to investigate the potential therapeutic applications of NK-1 receptor antagonists. For instance, in models of inflammatory pain, blockade of NK-1 receptors has been shown to reduce hyperalgesia. Similarly, in behavioral models of anxiety, NK-1 receptor antagonists have demonstrated anxiolytic-like effects. While much of this research is still in the exploratory phase, it highlights the potential for NK-1 receptor modulation in a broader range of therapeutic areas beyond antiemesis.

Development of Novel Chemical Entities Based on the Rolapitant Scaffold

The complex and unique spirocyclic structure of Rolapitant presents a valuable scaffold for the development of new chemical entities with potentially improved pharmacological properties. Medicinal chemistry efforts are focused on the rational design and optimization of Rolapitant analogs.

Rational Design of Analogs with Modified Pharmacokinetic Profiles

A key objective in the design of Rolapitant analogs is the modification of their pharmacokinetic profiles to achieve desirable absorption, distribution, metabolism, and excretion (ADME) characteristics. Rolapitant itself exhibits a long half-life, which is advantageous for preventing delayed-onset nausea and vomiting. However, for other potential indications, a shorter or different duration of action might be preferable.

Rational drug design strategies involve targeted chemical modifications to the Rolapitant scaffold. For example, altering lipophilicity by introducing or modifying substituents can influence absorption and distribution, including penetration of the blood-brain barrier. Furthermore, understanding the metabolic pathways of Rolapitant, which is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant), provides insights for designing analogs with altered metabolic stability. By modifying the sites on the molecule that are susceptible to metabolism, chemists can aim to either prolong or shorten the half-life of the resulting compounds.

Table 2: Pharmacokinetic Parameters of Rolapitant and its Active Metabolite

CompoundHalf-lifePrimary Metabolizing Enzyme
RolapitantApproximately 180 hours nih.govCYP3A4 nih.gov
M19 (active metabolite)Approximately 158 hours-

Optimization of NK-1 Receptor Selectivity and Potency

Rolapitant demonstrates high selectivity and potent antagonism for the human NK-1 receptor. nih.gov Structure-activity relationship (SAR) studies are crucial in identifying the key structural features of the Rolapitant scaffold that are responsible for this high affinity and selectivity. These studies guide the synthesis of new analogs with the aim of further optimizing these properties.

The goal is to design molecules that bind to the NK-1 receptor with even greater affinity, potentially leading to lower effective doses. Moreover, enhancing selectivity for the NK-1 receptor over other related neurokinin receptors (NK-2 and NK-3) is critical to minimize the potential for off-target effects. Computational modeling and in vitro binding assays are essential tools in this optimization process, allowing for the prediction and confirmation of the binding affinities and selectivity profiles of newly synthesized analogs.

Advancements in Stereoselective Synthetic Methodologies Triggered by Complex Chiral Targets

The synthesis of Rolapitant is a significant challenge due to its complex, three-dimensional structure, which includes a spirocyclic core and multiple stereocenters. The specific (1S,2R,3S)-isomer is the pharmacologically active form, necessitating a high degree of stereocontrol throughout the synthetic process. The pursuit of efficient and scalable syntheses of Rolapitant and other structurally complex chiral molecules has spurred innovation in the field of stereoselective synthesis.

The multi-step synthesis of Rolapitant requires precise control over the spatial arrangement of atoms. This has led to the development and application of advanced synthetic methodologies, including asymmetric catalysis and the use of chiral auxiliaries, to establish the correct stereochemistry at each chiral center. The challenges associated with constructing the spirocyclic core in a stereocontrolled manner have also driven research into novel cyclization strategies. These advancements not only facilitate the production of Rolapitant but also contribute to the broader field of organic synthesis, providing new tools and strategies for the construction of other complex, biologically active molecules.

Integration of Omics Technologies in Preclinical Discovery of this compound

The preclinical development of neurokinin-1 (NK-1) receptor antagonists, such as the (1S,2R,3S)-Isomer of Rolapitant, has been significantly enhanced by the integration of advanced 'omics' technologies. These approaches, including metabolomics and proteomics, offer a systems-level understanding of the drug's biological effects, moving beyond traditional pharmacological assays. By providing a broad, unbiased view of molecular changes, these technologies are instrumental in elucidating mechanisms of action, identifying biomarkers, and assessing potential off-target effects early in the drug discovery pipeline. nih.govacnp.orgnih.gov

Metabolomics in Preclinical Evaluation

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov In the preclinical assessment of the this compound, metabolomic profiling can be employed to create a detailed "metabolic fingerprint" of its effects. This is particularly valuable for CNS-acting drugs, where understanding the biochemical impact on the brain is crucial. acnp.orguniversiteitleiden.nl

By comparing the metabolic profiles of biological samples (e.g., plasma, cerebrospinal fluid, or brain tissue) from treated and untreated preclinical models, researchers can identify metabolic pathways that are significantly altered by the compound. nih.gov For instance, a hypothetical study might reveal changes in neurotransmitter metabolism, energy pathways, or lipid signaling in response to the Rolapitant isomer. Such findings can confirm the on-target effects related to NK-1 receptor antagonism and uncover novel mechanistic insights. universiteitleiden.nl

Below is an illustrative data table representing hypothetical results from a preclinical metabolomics study in a rat model, highlighting significant metabolite changes in brain tissue following administration of the this compound.

MetaboliteMetabolic PathwayFold Change (Treated vs. Control)P-value
N-AcetylaspartateAmino Acid Metabolism-1.50.041
GlutamateNeurotransmitter Metabolism+1.30.035
Lactic AcidEnergy Metabolism-1.20.048
CholineLipid Metabolism+1.40.022
HypoxanthinePurine Metabolism-1.60.019

Proteomic Interaction Profiling

Proteomics, the large-scale study of proteins, is another critical tool in the preclinical discovery phase. Proteomic interaction profiling can be used to identify the direct targets and off-target interactions of a drug candidate, as well as to understand the downstream signaling cascades affected by its administration. nih.govnih.gov

In the context of the this compound, a chemoproteomic approach could be used to confirm its high selectivity for the NK-1 receptor. Furthermore, unbiased proteomic analyses of brain tissue from preclinical models treated with the compound can reveal changes in protein expression that result from NK-1 receptor blockade. For example, a study on the NK-1 receptor antagonist GR205171 showed modulation of proteins involved in neural plasticity, such as synapsin II. nih.gov Similar studies with the Rolapitant isomer could provide valuable information on its long-term effects on neuronal function.

A hypothetical proteomic analysis might reveal the following changes in protein expression in the hippocampus of a preclinical model treated with the this compound.

ProteinFunctionFold Change (Treated vs. Control)P-value
Synapsin IISynaptic vesicle clustering-1.80.028
Dynamin 1Synaptic vesicle endocytosis+1.50.039
ERK2Signal transduction+1.40.045
Protein Disulfide Isomerase A3Protein folding-1.60.031
ATP Synthase Subunit AlphaEnergy production-1.30.049

The integration of these omics technologies provides a more holistic understanding of the pharmacological profile of the this compound, facilitating a more informed progression from preclinical studies to clinical development.

Q & A

Q. How can researchers avoid confirmation bias in structure-activity relationship (SAR) studies?

  • Methodological Answer : Use blinded data analysis for SAR datasets. Pre-register hypotheses (e.g., stereochemistry’s impact on potency) via platforms like Open Science Framework. Include negative controls (e.g., inactive enantiomers) and report all synthesized analogs, even those with poor activity .

Tables for Methodological Reference

Analytical Technique Application Key Parameters References
Chiral HPLCEnantiopurity validationColumn type (e.g., Chiralpak IA), mobile phase (hexane:isopropanol)
LC-MS/MSMetabolite identificationCollision energy, ionization mode (ESI+/−)
X-ray crystallographyPolymorph characterizationResolution (<2.0 Å), R-factor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.